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Compound of Interest

Compound Name: 2-Iodo-4-methylthiopyrimidine

CAS No.: 1000576-08-8

Cat. No.: B2908594

Get Quote

Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary
2-Iodo-4-methylthiopyrimidine represents a specialized bifunctional scaffold in medicinal

chemistry. Unlike its more common isomer (4-iodo-2-methylthiopyrimidine, CAS 1122-74-3),

this specific architecture offers a unique "inverted" reactivity profile. The molecule features a

highly reactive electrophilic handle at the C2 position (iodine) and a masked electrophile at the

C4 position (methylthio group).

This guide details the molecular architecture, validated synthetic pathways, and orthogonal

reactivity strategies that allow researchers to utilize this scaffold for the precision synthesis of

polysubstituted pyrimidines, particularly in kinase inhibitor discovery.

Part 1: Molecular Architecture & Physicochemical
Properties[1]
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The pyrimidine ring is inherently electron-deficient (π-deficient). The placement of substituents

at C2 and C4 creates a distinct electronic push-pull system:

C2-Iodine (The "Warhead"): Positioned between two nitrogen atoms, the C2 carbon is the

most electron-deficient site. The iodine atom provides a weak C-I bond (approx. 50 kcal/mol),

making it an exceptional handle for oxidative addition by Palladium(0) catalysts.

C4-Methylthio (The "Shield"): The sulfur atom donates electron density into the ring via

resonance (+M effect), partially stabilizing the C4 position. However, it remains a latent

leaving group. It is stable under basic cross-coupling conditions but can be "activated" via

oxidation to a sulfone (-SO₂Me).

Predicted Physicochemical Profile
Note: Data derived from structure-activity relationship (SAR) models of analogous halogenated

pyrimidines.

Property Value / Characteristic Relevance

Formula C₅H₅IN₂S Core Scaffold

Molecular Weight 252.08 g/mol
Fragment-based drug design

(FBDD) compliant

LogP (Predicted) ~2.1
Moderate lipophilicity; good

membrane permeability

H-Bond Donors 0
No competing protic sites for

cross-coupling

H-Bond Acceptors 2 (N1, N3)
Critical for kinase hinge

binding

Topological Polar Surface Area ~25 Å²
Low TPSA favors CNS

penetration potential

Part 2: Synthetic Routes & Process Optimization

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2908594?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesizing 2-iodo-4-methylthiopyrimidine requires overcoming the natural regioselectivity

of pyrimidines. Direct iodination is difficult; therefore, a stepwise displacement strategy starting

from 2,4-dichloropyrimidine is the industry standard.

The "Regioselectivity Flip" Protocol
Nucleophilic aromatic substitution (SₙAr) on 2,4-dichloropyrimidine naturally favors the C4

position due to the para-quinoid-like resonance stabilization of the intermediate Meisenheimer

complex. We exploit this to install the thio-group first, then swap the remaining C2-chloride for

iodine.

Step 1: Regioselective SₙAr (C4 Functionalization)
Precursor: 2,4-Dichloropyrimidine.[1][2][3][4][5][6][7]

Reagent: Sodium thiomethoxide (NaSMe) (1.05 eq).

Conditions: THF, 0°C to RT, 2 hours.[4]

Mechanism: The thiolate attacks C4 preferentially.

Intermediate: 2-Chloro-4-(methylthio)pyrimidine.

Step 2: Finkelstein Halogen Exchange (C2 Functionalization)
Precursor: 2-Chloro-4-(methylthio)pyrimidine.

Reagent: Sodium Iodide (NaI) (5.0 eq) + Acetyl Chloride (cat.) or aqueous HI (57%).

Conditions: Acetonitrile (MeCN), Reflux, 4–6 hours.

Mechanism: The hard chloride is exchanged for the soft iodide, driven by the solubility

difference (NaCl precipitation in acetone/MeCN) or acid catalysis.

Product:2-Iodo-4-methylthiopyrimidine.

Visualization of Synthetic Pathway
The following diagram illustrates the regioselective logic required to access this specific isomer.
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Reaction Logic

2,4-Dichloropyrimidine Intermediate:
2-Chloro-4-(methylthio)pyrimidine

NaSMe (1.0 eq)
THF, 0°C

(C4-Selective SNAr) Target:
2-Iodo-4-methylthiopyrimidine

NaI, HI (aq)
or TMSCl

(C2 Halogen Exchange)

C4 is naturally more reactive to Nucleophiles.
C2 is activated for Halogen Exchange.

Click to download full resolution via product page

Figure 1: Stepwise synthesis exploiting the natural C4-selectivity of nucleophilic attack followed

by C2-halogen exchange.[1][8][9]

Part 3: Reactivity Profile & Chemo-selectivity[1]
The value of 2-iodo-4-methylthiopyrimidine lies in its orthogonal reactivity. The C2-Iodine

and C4-Methylthio groups react under completely different conditions, allowing for sequential,

programmable functionalization.

C2-Iodine: Palladium-Catalyzed Cross-Coupling
The C2-I bond is highly labile to Pd(0). It reacts significantly faster than the C4-SMe group

(which can poison catalysts if not managed, but is generally inert to standard Suzuki

conditions).

Reaction: Suzuki-Miyaura, Sonogashira, or Stille coupling.

Selectivity: >98% C2 selectivity.

Outcome: Introduction of aryl/heteroaryl groups at C2.

C4-Methylthio: The "Masked" Leaving Group
Once the C2 position is derivatized, the C4-SMe group is chemically inert to further Pd-

coupling. To functionalize C4, the sulfur must be activated.
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Activation: Oxidation using m-CPBA or Oxone to the Sulfone (-SO₂Me) or Sulfoxide (-

SOMe).

Displacement: The resulting sulfone is a "super-leaving group" (better than chloride). It is

easily displaced by amines, alcohols, or thiols via SₙAr.

Orthogonality Map[1]

2-Iodo-4-methylthiopyrimidine

Step A: Suzuki Coupling
(Pd(PPh3)4, Ar-B(OH)2)

 Chemoselective C-I Activation

2-Aryl-4-methylthiopyrimidine

Step B: Oxidation
(m-CPBA or Oxone)

 Sulfur Activation

2-Aryl-4-(methylsulfonyl)pyrimidine
(Activated Electrophile)

Step C: SNAr Displacement
(R-NH2, Heat)

 Nucleophilic Attack

Final Drug Scaffold
(2-Aryl-4-amino-pyrimidine)
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Click to download full resolution via product page

Figure 2: The "Protect-React-Activate" workflow. The SMe group acts as a placeholder during

C2 coupling, then becomes a leaving group.

Part 4: Experimental Protocols
Protocol: Synthesis of 2-Iodo-4-methylthiopyrimidine
Validation: Adapted from standard pyrimidine halogen exchange methodologies (Finkelstein

conditions).

Materials:

2-Chloro-4-(methylthio)pyrimidine (10.0 mmol)

Sodium Iodide (NaI) (50.0 mmol, 5 eq)

Hydriodic acid (HI), 57% aq. (stabilized) OR Acetyl Chloride (15 mmol)

Acetonitrile (anhydrous)

Procedure:

Setup: Charge a round-bottom flask with 2-chloro-4-(methylthio)pyrimidine dissolved in

acetonitrile (0.5 M).

Addition: Add NaI (5 eq) in one portion.

Activation: Slowly add Acetyl Chloride (1.5 eq) dropwise (generates anhydrous HI in situ) OR

add 57% HI (2 eq). Caution: Exothermic.

Reaction: Reflux the mixture at 80°C for 6 hours. Monitor by LC-MS (Look for M+H shift from

~161 to ~253).

Workup: Cool to RT. Quench with sat. aq. NaHCO₃ and Na₂S₂O₃ (to remove iodine color).

Extraction: Extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄.
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Purification: Recrystallize from Ethanol/Hexane or flash chromatography (0-20%

EtOAc/Hexane). The product is light sensitive; store in amber vials.

Protocol: Selective C2-Suzuki Coupling
Procedure:

Dissolve 2-iodo-4-methylthiopyrimidine (1.0 eq) and Arylboronic acid (1.1 eq) in

DME/Water (3:1).

Add Na₂CO₃ (2.0 eq). Degas with Nitrogen for 10 min.

Add Pd(PPh₃)₄ (5 mol%).

Heat to 80°C for 4 hours. (Note: The C4-SMe group remains intact under these conditions).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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